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molecular formula C13H10N2O2 B8565728 2-(3',5'-Dihydroxyphenyl)benzimidazole

2-(3',5'-Dihydroxyphenyl)benzimidazole

Cat. No. B8565728
M. Wt: 226.23 g/mol
InChI Key: SRPVFKQXJPJXEE-UHFFFAOYSA-N
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Patent
US07547756B2

Procedure details

3,5-Dihydroxybenzoic acid (21.4 g, 0.14 mol) and o-phenylenediamine (10 g, 0.093 mol) were refluxed in 4M hydrochloric acid (200 mL) at 135° C. for 24 hours under nitrogen. The mixture was cooled to room temperature and then neutralized to pH 6 with sodium hydroxide and then to pH 8 with sodium bicarbonate. The precipitated tan-colored product was isolated by filtration and recrystallized from methanol/water (1:4) to yield tan-colored needles (6.2 g). 1H NMR (DMSO-d6):δ 6.36 (1H, t), 7.04 (2H, d), 7.19 (2H, m), 7.47 (1H, d), 7.62 (1H, d), 9.56 (O—H,2H, s), 12.71 (N—H, 1H, s).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([OH:11])[CH:10]=1)[C:5](O)=O.[C:12]1([NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18].[OH-].[Na+].C(=O)(O)[O-].[Na+]>Cl>[OH:1][C:2]1[CH:3]=[C:4]([C:5]2[NH:18][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:19]=2)[CH:8]=[C:9]([OH:11])[CH:10]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=C(C1)O
Name
Quantity
10 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated tan-colored product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol/water (1:4)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C(C1)O)C=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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